molecular formula C17H30N2 B12817243 1-dodecylpyridin-4(1H)-imine

1-dodecylpyridin-4(1H)-imine

Cat. No.: B12817243
M. Wt: 262.4 g/mol
InChI Key: JDGQYAUETBNXKG-UHFFFAOYSA-N
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Description

1-dodecylpyridin-4(1H)-imine is an organic compound that belongs to the class of pyridines It is characterized by a long dodecyl chain attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-dodecylpyridin-4(1H)-imine typically involves the reaction of pyridine with a dodecyl halide under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or acetonitrile. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-dodecylpyridin-4(1H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-dodecylpyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-dodecylpyridin-4(1H)-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of membrane interactions due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-dodecylpyridin-4(1H)-imine involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the pyridine ring can interact with various protein targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-decylpyridin-4(1H)-imine: Similar structure but with a shorter alkyl chain.

    1-tetradecylpyridin-4(1H)-imine: Similar structure but with a longer alkyl chain.

    4-dodecylpyridine: Lacks the imine group, affecting its reactivity and applications.

Uniqueness

1-dodecylpyridin-4(1H)-imine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring amphiphilic compounds. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.

Properties

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

1-dodecylpyridin-4-imine

InChI

InChI=1S/C17H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19/h12-13,15-16,18H,2-11,14H2,1H3

InChI Key

JDGQYAUETBNXKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CC(=N)C=C1

Origin of Product

United States

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